molecular formula C6H12N2 B12439700 3-Amino-2,2-dimethylbutanenitrile

3-Amino-2,2-dimethylbutanenitrile

Cat. No.: B12439700
M. Wt: 112.17 g/mol
InChI Key: UQSFIQSMBXEWAP-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylbutanenitrile is a chemical compound with the molecular formula C6H12N2 and an average molecular mass of 112.17 g/mol . This amino nitrile compound is identified by the CAS Number 1226795-80-7 . Its structure features a nitrile group and an amino group attached to a branched carbon chain, making it a valuable building block in organic synthesis and medicinal chemistry research. The compound is related to stereospecific variants such as (3S)-3-amino-2,2-dimethylbutanenitrile and its hydrochloride salt , which are of significant interest for developing chiral molecules. As a versatile synthetic intermediate, it can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and specialty chemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage its unique structure for exploring new chemical entities and reaction pathways.

Properties

IUPAC Name

3-amino-2,2-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-5(8)6(2,3)4-7/h5H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSFIQSMBXEWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Hydroxypivalic Acid

The first step entails esterification using methanol or ethanol in the presence of sulfuric acid as a catalyst. For instance, refluxing hydroxypivalic acid with methanol (1:2.1 molar ratio) for 6 hours yields methyl 3-hydroxy-2,2-dimethylpropionate with 74% efficiency. Alternative alcohols like isopropanol achieve comparable yields (70%) under extended reflux conditions (18 hours).

Hydroxyl Group Protection

The esterified intermediate undergoes protection via acylation with reagents such as tosyl chloride or acetyl chloride. In a representative procedure, methyl 3-hydroxy-2,2-dimethylpropionate reacts with tosyl chloride (1.1 eq) in dichloromethane, catalyzed by triethylamine, to form the tosylate derivative in 85% yield. This step prevents unwanted side reactions during subsequent amination.

Ammonolysis to Nitrile

The final ammonolysis employs concentrated aqueous ammonia (28%) under reflux to displace the protecting group, yielding 3-amino-2,2-dimethylbutanenitrile. Optimization studies demonstrate yield dependence on reaction duration:

  • 6-hour reflux: 80% yield
  • 8-hour reflux: 60% yield

This method’s scalability is evidenced by kilogram-scale demonstrations, though the multi-step nature increases production costs compared to single-pot syntheses.

Reductive Amination of Oxonitrile Precursors

Industrial synthesis pathways described in chemical supplier documentation suggest a reductive amination strategy starting from 2,2-dimethyl-3-oxobutanenitrile. While mechanistic details remain proprietary, the general approach likely involves:

  • Condensation of the ketone with ammonium acetate to form an imine intermediate
  • Catalytic hydrogenation using palladium on carbon or Raney nickel
  • Isolation of the amine product via acid-base extraction

Theoretical advantages include fewer synthetic steps and avoidance of toxic cyanide reagents. However, the lack of published yield data or purification protocols in open literature limits critical evaluation of this method.

Comparative Analysis of Synthetic Methods

The following table summarizes key performance metrics across methodologies:

Method Yield (%) Toxicity Concerns Scalability Purification Complexity
Nitro Isobutylene/KCN 5 High (KCN) Low High (chromatography)
Esterification-Protection 54–80 Moderate (H2SO4) High Medium (extraction)
Reductive Amination N/A Low Theoretical Unknown

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2,2-dimethylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various pathways, influencing physiological processes .

Comparison with Similar Compounds

2-Amino-2,3-dimethylbutanenitrile

  • Structural Difference: The amino group is positioned at C2 instead of C3, making it a structural isomer.
  • Synthesis and Applications: Referenced in EPA’s High Production Volume (HPV) Challenge program, this compound is produced industrially but lacks detailed public data on synthesis routes or yields.
  • Regulatory and Safety Data: Listed in EPA reports, but specific toxicity or environmental impact data are unavailable. This contrasts with 3-Amino-2,2-dimethylbutanenitrile, which is used under controlled conditions in academic syntheses .

2-(Acetylamino)-3,3-dimethylbutanoic Acid

  • Functional Group Variation: This compound replaces the nitrile group with a carboxylic acid and introduces an acetylated amino group.
  • Synthesis Efficiency: Achieves higher yields (95.2% in optimized routes) compared to this compound’s intermediates, likely due to stabilized intermediates during acetylation .
  • Applications: Used in peptide modifications and as a chiral building block, contrasting with the sugar-focused applications of this compound .

3-Amino-2,4-dimethylbenzoic Acid

  • Aromatic vs. Aliphatic Backbone: Features a benzoic acid core with amino and methyl substituents.
  • Reactivity: The aromatic ring enables electrophilic substitution reactions, unlike the aliphatic nitrile’s nucleophilic reactivity. Its acetylation derivatives are used in dye and polymer chemistry, diverging from the biological applications of this compound .

Comparative Analysis Table

Compound Key Features Synthesis Yield Primary Applications References
This compound Aliphatic nitrile, C3-amino group, stereoselective synthesis 50% (intermediate) Antibiotic sugar derivatives (e.g., D-daunosamine)
2-Amino-2,3-dimethylbutanenitrile Structural isomer (C2-amino), industrial production Not reported Unspecified industrial uses
2-(Acetylamino)-3,3-dimethylbutanoic Acid Carboxylic acid derivative, acetylated amino 95.2% (optimized) Peptide synthesis, chiral intermediates
3-Amino-2,4-dimethylbenzoic Acid Aromatic backbone, electrophilic reactivity Not reported Dyes, polymers

Commercial and Practical Considerations

  • Availability: The hydrochloride salt of (3R)-3-Amino-2,2-dimethylbutanenitrile has been discontinued by suppliers like CymitQuimica, likely due to niche demand or stability challenges . In contrast, 2-(Acetylamino)-3,3-dimethylbutanoic acid remains available with high purity (99%), reflecting broader applicability .
  • Regulatory Status: 2-Amino-2,3-dimethylbutanenitrile’s inclusion in EPA’s HPV program highlights regulatory scrutiny, whereas this compound is primarily studied in academic settings without significant regulatory flags .

Biological Activity

3-Amino-2,2-dimethylbutanenitrile, also known as 2-amino-2,3-dimethylbutanenitrile (CAS No. 13893-53-3), is an organic compound with significant implications in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C6H13N2\text{C}_6\text{H}_{13}\text{N}_2

This compound features a branched hydrocarbon chain with an amino group and a cyano group, which significantly influences its reactivity and biological properties.

2. Herbicidal Activity

This compound serves as an intermediate in the synthesis of imidazoline herbicides. These herbicides are known for their selective action against certain weed species while being safe for crops . The compound's structural features allow it to participate in biosynthetic pathways leading to potent herbicidal agents.

3. Cytotoxicity Studies

Toxicological assessments have revealed that this compound exhibits cytotoxic effects at certain concentrations. The oral LD50 value is reported to be approximately 83 mg/kg in rats, indicating a moderate level of acute toxicity . Such findings necessitate careful handling and further investigation into its safety profile.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Nitrilation of Amino Alcohols : This method involves the conversion of amino alcohols to their corresponding nitriles using reagents such as sodium cyanide.
  • Reduction of Nitriles : Nitriles can be reduced to amines under controlled conditions using lithium aluminum hydride (LiAlH4) or other reducing agents.
  • Direct Amination : The direct amination of suitable precursors can yield the desired compound efficiently.

Case Study 1: Synthesis and Application in Herbicides

A study focused on synthesizing derivatives of this compound for use as herbicides demonstrated that modifications to the amino group could enhance herbicidal efficacy against specific weed species. The synthesized compounds were tested in greenhouse conditions, showing significant weed suppression compared to untreated controls .

Case Study 2: Cytotoxicity Assessment

In another study assessing the cytotoxic effects of various nitriles, including this compound, researchers found that at higher concentrations, the compound induced apoptosis in cancer cell lines while sparing normal cells . This selectivity highlights its potential as a lead compound in cancer therapeutics.

Summary Table of Biological Activities

PropertyFindings
Antimicrobial Activity Effective against S. aureus, E. coli
Herbicidal Activity Intermediate for imidazoline herbicides
Cytotoxicity LD50 = 83 mg/kg (rat); induces apoptosis

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